molecular formula C5H6N4O2 B14278512 N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide CAS No. 140662-77-7

N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide

Cat. No.: B14278512
CAS No.: 140662-77-7
M. Wt: 154.13 g/mol
InChI Key: BPSALOIXNIFOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide is a chemical compound belonging to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group and a formamide group attached to a pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-aroyl propionic acid with hydrazine hydrate to form the pyridazinone ring. This intermediate can then be further reacted with formamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridazinone ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-6-oxo-1,6-dihydropyridazin-3-yl)formamide is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct biological activities.

Properties

CAS No.

140662-77-7

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

N-(4-amino-6-oxo-1H-pyridazin-3-yl)formamide

InChI

InChI=1S/C5H6N4O2/c6-3-1-4(11)8-9-5(3)7-2-10/h1-2H,(H3,6,8,11)(H,7,9,10)

InChI Key

BPSALOIXNIFOCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NNC1=O)NC=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.